9-ING-41, also known as Elraglusib, is a small-molecule compound that acts as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It has gained attention for its potential therapeutic applications in oncology, particularly for its antitumor activity against various cancer types, including glioblastoma and pancreatic cancer. The compound is classified as a first-in-class maleimide-based inhibitor, notable for its ability to penetrate the central nervous system effectively.
9-ING-41 was developed by Actuate Therapeutics, Inc., and has been the subject of various preclinical and clinical studies aimed at evaluating its efficacy in treating advanced cancers. Its mechanism involves the modulation of key signaling pathways that contribute to tumor growth and survival.
9-ING-41 is classified as an antineoplastic agent due to its ability to inhibit tumor cell proliferation and induce apoptosis. It is specifically categorized under GSK-3 inhibitors, which are being explored for their role in cancer therapy.
The synthesis of 9-ING-41 follows established chemical procedures that have been previously documented. The compound was selected from a library of GSK-3 inhibitors based on its favorable pharmacokinetic properties, particularly its capacity to cross the blood-brain barrier effectively.
The synthesis typically involves the formation of the maleimide core structure, which is crucial for its activity as a GSK-3β inhibitor. The specific synthetic route may include steps such as:
The molecular structure of 9-ING-41 features a maleimide core linked to various functional groups that enhance its selectivity and potency against GSK-3β.
9-ING-41 primarily acts through competitive inhibition of GSK-3β, leading to downstream effects on cellular signaling pathways.
The mechanism by which 9-ING-41 exerts its antitumor effects involves multiple pathways:
9-ING-41 has shown promise in various scientific applications:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: